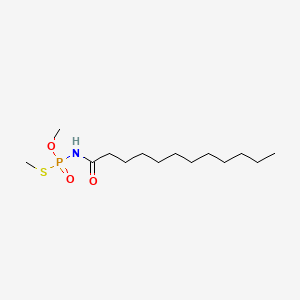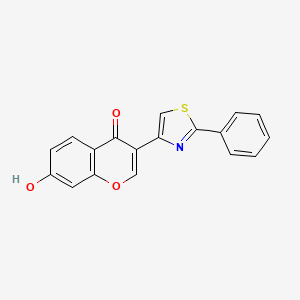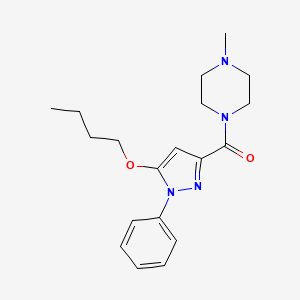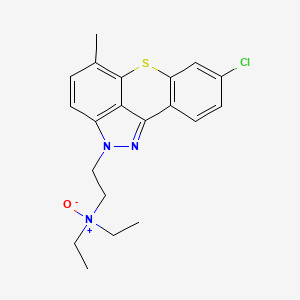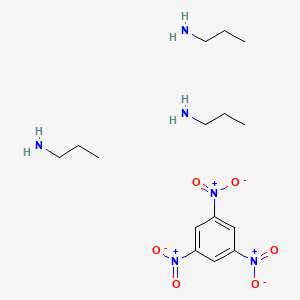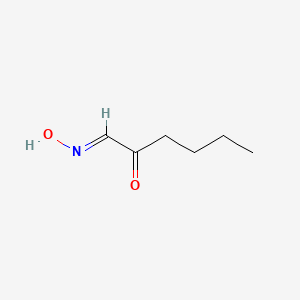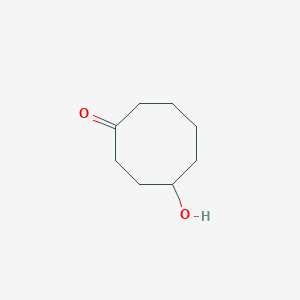
3,5-Dinitroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitroquinoline 1-oxide is a heterocyclic aromatic compound with the molecular formula C9H5N3O5. It is part of the quinoline family, which is characterized by a benzene ring fused to a pyridine nucleus. This compound is notable for its two nitro groups at positions 3 and 5 and an oxide group at position 1, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitroquinoline 1-oxide typically involves the nitration of quinoline derivatives. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces nitro groups at the desired positions. The subsequent oxidation of the quinoline derivative can be achieved using oxidizing agents such as hydrogen peroxide or peracids to form the 1-oxide.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances yield and purity while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 3,5-Diaminoquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3,5-Dinitroquinoline 1-oxide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3,5-Dinitroquinoline 1-oxide involves its interaction with cellular components, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular macromolecules, potentially causing oxidative stress and DNA damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro and oxide groups.
4-Nitroquinoline 1-oxide: Another nitro-substituted quinoline with different substitution patterns.
3,5-Diaminoquinoline: The reduced form of 3,5-Dinitroquinoline 1-oxide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and oxide groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
CAS No. |
56499-49-1 |
|---|---|
Molecular Formula |
C9H5N3O5 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3,5-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-6(11(14)15)4-7-8(10)2-1-3-9(7)12(16)17/h1-5H |
InChI Key |
NEVAXGHVBXBVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=[N+]2[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


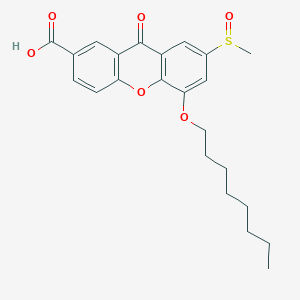
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
